molecular formula C7H13ClO B13579904 1-Chloro-4-methylhexan-2-one

1-Chloro-4-methylhexan-2-one

Cat. No.: B13579904
M. Wt: 148.63 g/mol
InChI Key: ZDTXTFYNBLDNOW-UHFFFAOYSA-N
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Description

1-Chloro-4-methylhexan-2-one is an organic compound with the molecular formula C(_7)H(_13)ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and a methyl group attached to a hexanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methylhexan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-methylhexan-2-one. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl(_2)) under controlled conditions. The reaction proceeds as follows:

4-methylhexan-2-one+Cl2This compound+HCl\text{4-methylhexan-2-one} + \text{Cl}_2 \rightarrow \text{this compound} + \text{HCl} 4-methylhexan-2-one+Cl2​→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of catalysts and optimized reaction conditions can enhance yield and selectivity. Industrial processes often prioritize safety and environmental considerations, employing closed systems to minimize exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methylhexan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH(^-)), amines (NH(_2)), or alkoxides (RO(^-)).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO(_4)).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Often carried out in aqueous or mixed solvent systems to facilitate the reaction.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or ethers.

    Reduction: The primary product is 1-chloro-4-methylhexan-2-ol.

    Oxidation: The major product is 1-chloro-4-methylhexanoic acid.

Scientific Research Applications

1-Chloro-4-methylhexan-2-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Utilized in the preparation of specialty polymers and resins.

    Agricultural Chemistry: Investigated for its potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylhexan-2-one in chemical reactions involves the electrophilic nature of the carbonyl carbon and the leaving ability of the chlorine atom. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In reduction reactions, the carbonyl group is converted to an alcohol, while oxidation reactions transform the carbonyl group into a carboxylic acid.

Comparison with Similar Compounds

    1-Chloro-2-hexanone: Similar structure but lacks the methyl group at the fourth position.

    4-Methyl-2-pentanone: Similar structure but lacks the chlorine atom.

    1-Bromo-4-methylhexan-2-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-4-methylhexan-2-one is unique due to the combination of its chlorinated and methylated structure, which imparts distinct reactivity and properties compared to its analogs. The presence of both a chlorine atom and a methyl group influences its chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H13ClO

Molecular Weight

148.63 g/mol

IUPAC Name

1-chloro-4-methylhexan-2-one

InChI

InChI=1S/C7H13ClO/c1-3-6(2)4-7(9)5-8/h6H,3-5H2,1-2H3

InChI Key

ZDTXTFYNBLDNOW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(=O)CCl

Origin of Product

United States

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